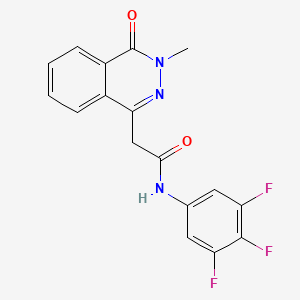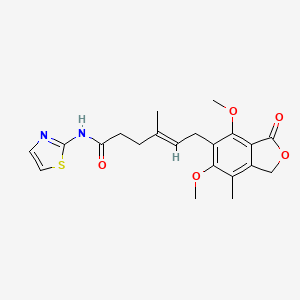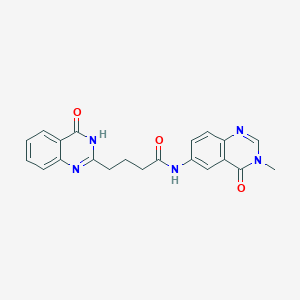![molecular formula C23H27N5O2 B10999398 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10999398.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (let’s call it Compound X for brevity) is a fascinating organic molecule Its chemical structure combines elements from indole, pyrazole, and pyridine families
Chemical Formula: CHNO
Molecular Weight: 347.42 g/mol
CAS Number: 292842-53-6
Chemical Reactions Analysis
Compound X likely undergoes diverse chemical reactions due to its complex structure. Some potential reactions include:
Oxidation: Oxidative processes could modify the indole or pyrazole moieties.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the indole ring could be replaced.
Common Reagents: These reactions may involve reagents like strong acids, bases, or transition metal catalysts.
Major Products: The resulting products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Compound X has piqued interest across scientific disciplines:
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Could Compound X serve as a lead compound for drug development?
Industry: Applications in materials science, catalysis, or organic electronics are worth exploring.
Mechanism of Action
While specific details remain elusive, we can speculate:
Targets: Compound X likely interacts with cellular proteins or receptors.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its hybrid structure. Unfortunately, I don’t have a list of similar compounds at hand, but further research could reveal intriguing analogs.
Properties
Molecular Formula |
C23H27N5O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-13(2)20-11-18(21-14(3)27-28(4)22(21)26-20)23(29)24-9-8-15-12-25-19-7-6-16(30-5)10-17(15)19/h6-7,10-13,25H,8-9H2,1-5H3,(H,24,29) |
InChI Key |
LINWOVHGTUQBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide](/img/structure/B10999318.png)
![4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide](/img/structure/B10999324.png)

![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10999344.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10999350.png)

![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10999365.png)
![1-(2-Phenylethyl)-3-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}urea](/img/structure/B10999378.png)
![3-(4-methoxyphenyl)-5-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)imidazolidine-2,4-dione](/img/structure/B10999381.png)
![N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]-beta-alanine](/img/structure/B10999389.png)

![2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10999410.png)
![N-[1-(4-fluorobenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999411.png)
